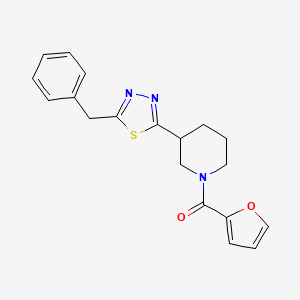![molecular formula C17H16N4O3 B6581236 N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1206984-77-1](/img/structure/B6581236.png)
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide, also known as MPA-c, is a synthetic chromene derivative with potential therapeutic applications. It is a member of the pyridazinone family of compounds and has been found to possess anti-inflammatory, anti-oxidative, anti-apoptotic, and anti-tumor activities. MPA-c has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. In cancer, N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide has been found to possess anti-tumor activity by inducing cell cycle arrest and apoptosis. In diabetes, N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide has been shown to reduce serum glucose levels and improve insulin sensitivity. In neurodegenerative diseases, N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide has been found to possess neuroprotective and anti-inflammatory activities.
Mecanismo De Acción
Mode of Action
It’s worth noting that pyridazine derivatives, which are part of the compound’s structure, have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has been found to be well tolerated in animal models. However, the mechanism of action of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide is still not fully understood and further research is needed to elucidate its exact mechanism of action.
Direcciones Futuras
Future research should focus on further elucidating the mechanism of action of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide, as well as exploring its potential therapeutic applications in different diseases. In addition, further research should focus on optimizing the synthesis of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide and developing new derivatives with improved pharmacological properties. Furthermore, further research should focus on exploring the potential of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide as an adjuvant therapy in combination with other drugs. Finally, further research should focus on exploring the potential of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide as a prophylactic agent in the prevention of diseases.
Métodos De Síntesis
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide can be synthesized using a variety of methods. The most common method is a multi-step synthesis involving the reaction of 6-methylpyridazin-3-yl amine with ethyl 2-oxo-2H-chromene-3-carboxylate in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is typically conducted at room temperature, but may be conducted at higher temperatures if desired.
Propiedades
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-6-7-15(21-20-11)18-8-9-19-16(22)13-10-12-4-2-3-5-14(12)24-17(13)23/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTJNPSYIIEYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6581160.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6581170.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6581173.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B6581176.png)
![2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581181.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581188.png)

![N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6581227.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B6581229.png)

![5-methoxy-2,4-dimethyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6581241.png)
![2-methoxy-5-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6581242.png)
![1-(3-fluoro-4-methylphenyl)-3-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B6581243.png)
![3-(5-chloro-2-methoxyphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea](/img/structure/B6581258.png)